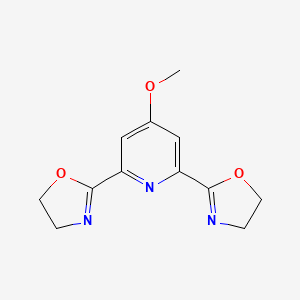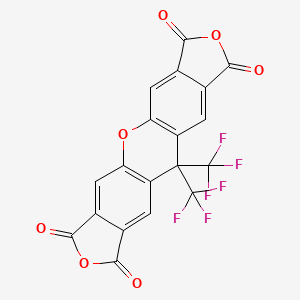
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride is a fluorinated aromatic dianhydride known for its unique chemical structure and properties. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and chemical resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride typically involves the reaction of 4-hydroxyphthalic anhydride with trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps, including nucleophilic substitution and catalytic reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of polyimides.
Nucleophilic Substitution: Involves the replacement of functional groups with nucleophiles.
Catalytic Reduction: Reduction of nitro groups to amines using catalysts like Pd/C
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are high-performance polyimides, which exhibit excellent thermal stability, mechanical strength, and chemical resistance. These polyimides are used in various advanced applications, including aerospace, electronics, and optoelectronics .
科学的研究の応用
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for drug delivery systems and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and optoelectronics
作用機序
The mechanism of action of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride involves its ability to form strong covalent bonds with other monomers during polymerization. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of imide linkages and the stabilization of polymer chains through intramolecular interactions .
類似化合物との比較
Similar Compounds
- 9,9-Bis(4-hydroxyphenyl)fluorene
- 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride
- 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Uniqueness
Compared to similar compounds, 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride offers superior thermal stability, chemical resistance, and mechanical strength due to the presence of trifluoromethyl groups. These properties make it a preferred choice for high-performance applications in demanding environments .
特性
分子式 |
C19H4F6O7 |
|---|---|
分子量 |
458.2 g/mol |
IUPAC名 |
12,12-bis(trifluoromethyl)-2,7,17-trioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3(11),4,9,14,19-hexaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C19H4F6O7/c20-18(21,22)17(19(23,24)25)9-1-5-7(15(28)31-13(5)26)3-11(9)30-12-4-8-6(2-10(12)17)14(27)32-16(8)29/h1-4H |
InChIキー |
QZAQJDMAOKERBY-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC3=C1C(C4=C(O3)C=C5C(=C4)C(=O)OC5=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


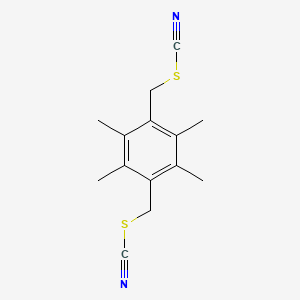
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
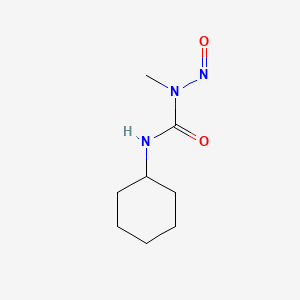

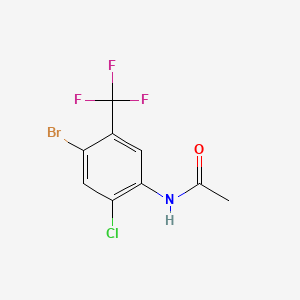
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
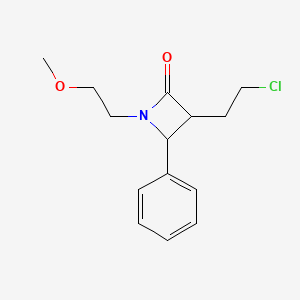
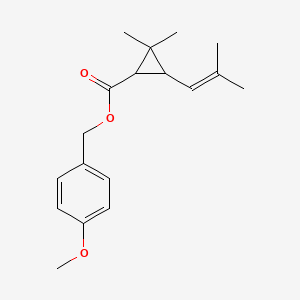
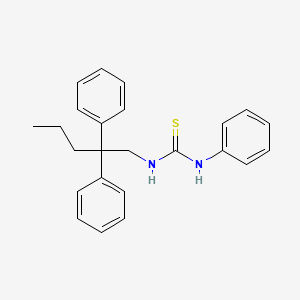
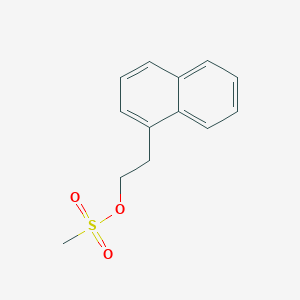
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
